molecular formula C22H23N3O6S B11207259 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11207259
M. Wt: 457.5 g/mol
InChI Key: SCOMUQJVMFBVDO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a trimethoxyphenyl group, a methylphenyl group, and a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxy groups on a phenyl ring.

    Synthesis of the Thieno[3,4-c]pyrazole Moiety: This involves cyclization reactions that form the thieno[3,4-c]pyrazole ring system.

    Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the thieno[3,4-c]pyrazole moiety under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biology: It may be used in studies investigating cellular processes and molecular interactions.

    Materials Science: The compound could be explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action for 3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group, in particular, is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thieno[3,4-c]pyrazole moiety may also play a role in binding to specific sites on proteins or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

What sets 3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide apart from similar compounds is the presence of the thieno[3,4-c]pyrazole moiety, which can confer unique electronic and steric properties. This structural feature may enhance the compound’s ability to interact with specific biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C22H23N3O6S/c1-13-7-5-6-8-17(13)25-21(15-11-32(27,28)12-16(15)24-25)23-22(26)14-9-18(29-2)20(31-4)19(10-14)30-3/h5-10H,11-12H2,1-4H3,(H,23,26)

InChI Key

SCOMUQJVMFBVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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